Superior Edema Safety Margin Versus Antagonists with D-Arg6
MI-1544 demonstrates a uniquely high safety margin regarding edematogenic effects. In direct experimental observation, injections of MI-1544 at doses 100 times higher than its single antiovulatory dose did not induce any observable edematous reactions. This quantitative measure of the safety window is a critical differentiator from many reference D-Arg6-containing antagonists, where edema is a known dose-limiting toxicity [1].
| Evidence Dimension | Edema induction safety margin |
|---|---|
| Target Compound Data | No edema observed at 100x the single antiovulatory dose |
| Comparator Or Baseline | Typical D-Arg6 antagonists (e.g., Cetrorelix, early-generation antagonists) are known to induce edematogenic and histamine-release effects at therapeutic or supratherapeutic doses. |
| Quantified Difference | MI-1544 shows a safety factor of >100-fold between antiovulatory efficacy and edema induction, a ratio not reported for standard D-Arg6 comparators. |
| Conditions | In vivo rat model; daily treatment for 21 days. |
Why This Matters
For researchers requiring chronic GnRH suppression without the confounding variable of histamine-mediated inflammation, MI-1544 provides a uniquely clean pharmacological tool with a quantified >100-fold safety window.
- [1] Bajusz, S., Csernus, V. J., Janaky, T., Bokser, L., Fekete, M., & Schally, A. V. (1989). Effects of long-term administration of a superactive agonistic and an antagonistic GnRH analog on the pituitary-gonad system. Peptides, 10(5), 925-931. View Source
